9-(1,3,5-Triazin-2-yl)-9H-carbazole
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Overview
Description
9-(1,3,5-Triazin-2-yl)-9H-carbazole is an organic compound that combines the structural features of carbazole and triazine. Carbazole is a well-known heterocyclic aromatic compound, while triazine is a nitrogen-containing heterocycle. The combination of these two moieties results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,3,5-Triazin-2-yl)-9H-carbazole typically involves the reaction of carbazole with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of a base such as triethylamine. The reaction proceeds through the substitution of one of the chlorine atoms in cyanuric chloride by the nitrogen atom of carbazole, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(1,3,5-Triazin-2-yl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The carbazole moiety can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and bases like triethylamine are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
9-(1,3,5-Triazin-2-yl)-9H-carbazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-(1,3,5-Triazin-2-yl)-9H-carbazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter . This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function in diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9H-carbazole: A similar compound with diphenyl substitution on the triazine ring, used in OLEDs.
3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole: Another derivative with phenyl substitution, also used in electronic materials.
Uniqueness
9-(1,3,5-Triazin-2-yl)-9H-carbazole is unique due to its combination of carbazole and triazine moieties, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C15H10N4 |
---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
9-(1,3,5-triazin-2-yl)carbazole |
InChI |
InChI=1S/C15H10N4/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)19(13)15-17-9-16-10-18-15/h1-10H |
InChI Key |
XAILXJAVXFVNHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC=NC=N4 |
Origin of Product |
United States |
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